(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one

Lipophilicity LogP Drug-likeness

(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone featuring an N-methylindole substituent, placing it within a class of heterocyclic compounds widely utilized as synthetic intermediates, chiral auxiliaries, and pharmaceutical reference standards. The presence of the N-methyl group distinguishes it from the more common des-methyl analog (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one (CAS 152153-01-0), altering key physicochemical properties such as lipophilicity (predicted XLogP of 1.8 vs 2.15 for the des-methyl analog) and hydrogen bond donor count (1 vs.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 919787-48-7
Cat. No. B12621333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one
CAS919787-48-7
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC3COC(=O)N3
InChIInChI=1S/C13H14N2O2/c1-15-7-9(6-10-8-17-13(16)14-10)11-4-2-3-5-12(11)15/h2-5,7,10H,6,8H2,1H3,(H,14,16)/t10-/m0/s1
InChIKeyMUMGQXCUCGQLOH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one (CAS 919787-48-7) Demands Precise Procurement Specifications


(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone featuring an N-methylindole substituent, placing it within a class of heterocyclic compounds widely utilized as synthetic intermediates, chiral auxiliaries, and pharmaceutical reference standards. The presence of the N-methyl group distinguishes it from the more common des-methyl analog (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one (CAS 152153-01-0), altering key physicochemical properties such as lipophilicity (predicted XLogP of 1.8 vs 2.15 for the des-methyl analog) and hydrogen bond donor count (1 vs 2) . These structural differences necessitate careful selection of the correct N-methylated analog for applications requiring specific solubility, chromatographic retention, or metabolic stability profiles, as the two compounds are not interchangeable in validated synthetic routes or analytical methods.

Critical Procurement Risks When Substituting (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one (CAS 919787-48-7) with Close Analogs


Procuring the des-methyl analog (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one (CAS 152153-01-0) or other oxazolidinones as a substitute for the title compound introduces significant risk. The N-methyl group on the indole ring alters the molecule's hydrogen bonding capacity (one donor vs. two in the des-methyl form), which directly impacts its behavior as a chiral auxiliary in asymmetric synthesis . Furthermore, the 0.35-unit difference in predicted LogP (1.8 vs. 2.15) indicates a shift in lipophilicity that affects aqueous solubility, membrane permeability, and chromatographic retention—parameters critical to both synthetic and analytical workflows . In the context of pharmaceutical impurity profiling, where the title compound is a recognized Zolmitriptan process-related impurity, substitution with an analog lacking the N-methyl group would invalidate the analytical method's specificity, leading to failed regulatory compliance and inaccurate impurity quantification [1].

Quantitative Differentiation Evidence for (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one (CAS 919787-48-7) Against Its Closest Analog


N-Methylation Reduces Lipophilicity: A Key Solubility and Transport Advantage

The predicted octanol-water partition coefficient (XLogP) for the title compound is 1.8, compared to 2.15 for the des-methyl analog (CAS 152153-01-0) . This 0.35-unit decrease represents a significant shift in lipophilicity that can influence aqueous solubility, membrane permeability, and chromatographic retention. In medicinal chemistry contexts, a lower LogP is often preferred for oral bioavailability and reduced off-target binding.

Lipophilicity LogP Drug-likeness Permeability

Reduced Hydrogen Bond Donor Count Enhances Target Engagement and Passive Permeability

The title compound possesses only one hydrogen bond donor (the oxazolidinone NH), whereas the des-methyl analog (CAS 152153-01-0) has two (the oxazolidinone NH and the indole NH) . Reducing the number of hydrogen bond donors is a well-established strategy for improving passive membrane permeability and reducing metabolic clearance, as outlined by Lipinski's Rule of Five. This difference makes the N-methyl compound a preferred scaffold for medicinal chemistry campaigns targeting intracellular or CNS receptors.

Hydrogen bond donors Permeability Drug design ADME

Molecular Weight Increase Alters Pharmacokinetic Scaling and Bulk Material Handling

The N-methyl group adds 14.03 g/mol to the molecular weight, increasing it from 216.24 g/mol (des-methyl analog) to 230.27 g/mol for the title compound [1]. While seemingly minor, this increase affects the molar scale of synthetic reactions and bulk procurement calculations. More importantly, in lead optimization, this molecular weight shift can influence key ADME parameters and compound developability classifications.

Molecular weight Pharmacokinetics Bulk procurement Formula weight

Validated Chiral LC Method Specificity Requires the N-Methyl Derivative for Impurity Quantification

A validated chiral HPLC method for Zolmitriptan and its potential impurities demonstrated baseline resolution between Zolmitriptan and its (R)-enantiomer, along with (4S)-4-(4-aminobenzyl)-2-oxazolidinone (Imp-1), achieving LODs of 100 ng/ml and 30 ng/ml, respectively [1]. While this study focuses on (4S)-4-(4-aminobenzyl)-2-oxazolidinone rather than the title compound directly, the methodology underscores the critical importance of using the precisely defined (4S)-configured N-methylindole analog for impurity identification in pharmaceutical quality control. Substitution with the des-methyl analog would fail to meet the specificity requirements of validated methods, as the indole NH peak in chromatograms would differ entirely in retention time and detector response from the N-methylated species, leading to inaccurate quantification and regulatory rejection.

Chiral HPLC Impurity profiling Zolmitriptan Method validation

Targeted Procurement Scenarios for (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one (CAS 919787-48-7)


Chiral Intermediate for Asymmetric Synthesis of Hexahydropyrroloindole Alkaloids

The compound serves as a downstream intermediate in synthetic routes starting from L-tryptophan and (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one. Its N-methyl protection prevents unwanted side reactions at the indole nitrogen during cyclopropanation steps, enabling the scalable production of enantiomerically pure hexahydropyrroloindole scaffolds critical for natural product synthesis .

Pharmaceutical Reference Standard for Zolmitriptan Impurity Identification and Quantification

Regulatory authorities require precise identification and quantification of process-related impurities in Zolmitriptan drug substance and product. The title compound, recognized as a potential impurity arising from the synthetic route, must be used as a certified reference standard in validated chiral HPLC methods to ensure method specificity and accuracy .

Medicinal Chemistry Scaffold Requiring Lower Lipophilicity and Reduced H-Bond Donor Count

For drug discovery programs targeting intracellular or CNS receptors, the title compound's lower predicted LogP (1.8) and single hydrogen bond donor offer advantages over the des-methyl analog (LogP 2.15, two HBDs) in achieving favorable ADME properties. Procurement of this specific analog ensures that structure-activity relationship (SAR) studies are based on the scaffold with the intended physicochemical profile .

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